3-(Aminomethyl)pyridin-4-amine
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Overview
Description
3-(Aminomethyl)pyridin-4-amine: is a heterocyclic organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 3-position and an amino group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 3-Cyanopyridine: One common method for synthesizing 3-(Aminomethyl)pyridin-4-amine involves the reduction of 3-cyanopyridine using hydrogen gas in the presence of a catalyst such as Raney nickel.
Amination of 3-Halopyridine: Another synthetic route involves the amination of 3-halopyridine derivatives with ammonia or amine sources under suitable conditions.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced catalytic systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Aminomethyl)pyridin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: It can participate in substitution reactions, where the amino or aminomethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts such as palladium, nickel.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: More saturated compounds with reduced nitrogen functionalities.
Substituted Derivatives: Compounds with different functional groups replacing the amino or aminomethyl groups.
Scientific Research Applications
Chemistry: 3-(Aminomethyl)pyridin-4-amine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays and as a precursor for the synthesis of biologically active molecules .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly those targeting neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridin-4-amine varies depending on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to achieve therapeutic effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in disease progression.
Receptors: Modulation of receptor activity to alter cellular responses.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but lacks the amino group at the 4-position.
4-Aminopyridine: Contains an amino group at the 4-position but lacks the aminomethyl group.
Pyridine Derivatives: Various other pyridine derivatives with different substituents at various positions.
Uniqueness: 3-(Aminomethyl)pyridin-4-amine is unique due to the presence of both an aminomethyl group and an amino group on the pyridine ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
3-(aminomethyl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3,7H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQPJSGTODTGRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659336 |
Source
|
Record name | 3-(Aminomethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158531-09-0 |
Source
|
Record name | 3-(Aminomethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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